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molecular formula C4H9NO2<br>(CH3)2CHCH2NO2<br>C4H9NO2 B1194909 Isobutyl nitrite CAS No. 542-56-3

Isobutyl nitrite

Cat. No. B1194909
M. Wt: 103.12 g/mol
InChI Key: APNSGVMLAYLYCT-UHFFFAOYSA-N
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Patent
US04234740

Procedure details

An autoclave made of stainless steel, equipped with a rotary stirrer and having a capacity of 300 ml. was charged with 50 ml. of isobutanol, 50 ml. of diisobutyl adipate as a solvent and 0.19 mmol. of palladium chloride. After sealing, 20 atm. of a gas mixture consisting of 78 vol.% of ethylene, 18 vol.% of carbon monoxide and 4 vol.% of oxygen was pressured thereinto. Subsequently, after the contents of the autoclave was heated to 105° C. with stirring, the reaction was carried out for one hour while supplying the above-mentioned gas mixture at a rate of 0.6 l./min. and isobutyl nitrite dissolved in a mixed solvent of isobutanol and diisobutyl adipate (1:1, volume ratio) at a rate of 40 mmol./hr. as the result, it was found that 22.5 mmol. of diisobutyl succinate was produced and 0.54 mmol. of diisobutyl oxalate was produced as by-product.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
palladium chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
78
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C=C.[C]=[O:4].O=O.N([O:9][CH2:10][CH:11]([CH3:13])[CH3:12])=O.[C:14]([O:27][CH2:28][CH:29]([CH3:31])[CH3:30])(=[O:26])[CH2:15][CH2:16][CH2:17]CC(OCC(C)C)=O>C(O)C(C)C.[Pd](Cl)Cl>[C:14]([O:27][CH2:28][CH:29]([CH3:31])[CH3:30])(=[O:26])[CH2:15][CH2:16][C:17]([O:9][CH2:10][CH:11]([CH3:13])[CH3:12])=[O:4] |^3:2|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
palladium chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd](Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)O
Step Four
Name
78
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OCC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)OCC(C)C)(=O)OCC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)OCC(C)C)(=O)OCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a rotary stirrer
ADDITION
Type
ADDITION
Details
was charged with 50 ml

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC(=O)OCC(C)C)(=O)OCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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